molecular formula C18H18N4O3S2 B2713032 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 898351-29-6

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone

Cat. No.: B2713032
CAS No.: 898351-29-6
M. Wt: 402.49
InChI Key: WVJMDUNOBDCCIW-UHFFFAOYSA-N
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Description

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a synthetic organic compound for research use only. It is not intended for diagnostic or therapeutic applications. The compound's structure features a benzothiazole core linked to a 5-nitrothiophene moiety via a piperazine methanone bridge. This molecular architecture incorporates several pharmacophores of interest in medicinal chemistry. The benzothiazole scaffold is prevalent in the design of ligands for central nervous system targets, particularly serotonin (5-HT) receptors . Piperazine derivatives are also known for their versatile interactions with various biological targets . The 5-nitrothiophene group is a bioisostere of the 5-nitrofuran ring, a classic pharmacophore known for its antimicrobial properties . In related compounds, the 5-nitrofuran group is activated by bacterial nitroreductase enzymes, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins . This suggests a potential research direction for this compound as an antibacterial agent, especially against Gram-positive bacteria, although its specific activity must be confirmed through experimentation. Researchers may find this chemical valuable as a building block or reference standard in projects aimed at developing new therapeutic agents for infectious diseases or neurological disorders. All in vitro and in vivo studies must be conducted by qualified professionals in appropriately equipped laboratories. This product is strictly for non-human research.

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-3-4-13-16(12(11)2)19-18(27-13)21-9-7-20(8-10-21)17(23)14-5-6-15(26-14)22(24)25/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJMDUNOBDCCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine ring : A bicyclic structure known for its role in various pharmacological agents.
  • Thiazole moiety : Contributes to the compound's biological activity through interactions with biological targets.
  • Nitro group : Often enhances the compound's reactivity and biological potency.

The molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S with a molecular weight of approximately 342.42 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which may play a role in cancer cell proliferation.
  • Receptor Modulation : The interaction with specific receptors can alter signaling pathways involved in cell growth and apoptosis.
  • DNA Binding : Some studies indicate that compounds with similar structures can bind to DNA, affecting replication and transcription processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Activity Type
A5496.26 ± 0.33Antitumor
HCC8276.48 ± 0.11Antitumor
NCI-H35820.46 ± 8.63Antitumor

These results suggest that the compound exhibits significant cytotoxicity against lung cancer cell lines, indicating its potential as an antitumor agent .

Antimicrobial Activity

In addition to antitumor properties, similar compounds have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation of antimicrobial activity typically follows CLSI guidelines, using broth microdilution methods.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings indicate the potential for developing new antimicrobial agents from this class of compounds .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating thiazole derivatives for their biological activities:

  • Synthesis and Evaluation of Thiazole Derivatives :
    • A study synthesized various thiazole derivatives and evaluated their cytotoxicity against human lung cancer cell lines using MTS assays.
    • Results indicated that compounds with a thiazole moiety exhibited higher cytotoxicity compared to other derivatives .
  • Mechanistic Studies :
    • Investigations into the mechanisms of action revealed that certain thiazole derivatives could inhibit key signaling pathways involved in cancer progression, thereby supporting their use as therapeutic agents .
  • Structural Optimization :
    • Ongoing research aims to optimize the structural features of these compounds to enhance their biological activity while minimizing toxicity .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits significant potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that it can effectively inhibit cell viability in various cancer cell lines, including:

Cell LineIC50 (µM)Effect Observed
MCF-712Induction of apoptosis
K56215Cell cycle arrest

The proposed mechanism for its anticancer activity involves activation of intrinsic apoptotic pathways.

Antimicrobial Activity

Emerging data suggest that derivatives containing the benzothiazole structure exhibit enhanced antimicrobial properties compared to traditional antibiotics. For instance, compounds similar to (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have shown effectiveness against resistant strains of bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.012 μg/mL

Anti-Tubercular Properties

Preliminary studies indicate that this compound may also possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall biosynthesis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • Anticancer Study : Research demonstrated that treatment with this compound led to significant cytotoxic effects in vitro, particularly in breast adenocarcinoma cells.
  • Antimicrobial Efficacy : Comparative studies highlighted the effectiveness of related benzothiazole derivatives against various bacterial strains, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Thiophene Ring

The 5-nitrothiophen-2-yl group distinguishes this compound from analogs like (thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21). The latter lacks the nitro group, replacing it with a trifluoromethylphenyl substituent on the piperazine ring.

Table 1: Thiophene Ring Modifications
Compound Name Thiophene Substituent Piperazine Substituent Key Implications
Target Compound 5-Nitro 4,5-Dimethylbenzo[d]thiazol-2-yl Enhanced electron deficiency
Compound 21 None (thiophen-2-yl) 4-(Trifluoromethyl)phenyl Increased hydrophobicity

Heterocyclic Core Modifications

Replacing the benzothiazole core with pyrazole (e.g., 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)) eliminates the sulfur-containing heterocycle. Benzothiazoles are known for their π-π stacking and hydrogen-bonding capabilities, which may enhance target binding compared to pyrazole-based analogs .

Substituent Effects on Piperazine

In 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74), the piperazine is replaced with a pyrrolidine ring.

Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound’s structural uniqueness can be quantified. For instance, its nitrothiophene and dimethylbenzothiazole groups likely reduce similarity to non-nitrated or non-heterocyclic analogs. Studies suggest that such distinct substituents lower Tanimoto coefficients (<0.5), indicating moderate similarity to piperazine-thiophene derivatives but significant divergence from simpler arylpiperazines .

Implications of Structural Differences

  • Pharmacokinetics : The nitro group may improve membrane permeability but could increase metabolic instability due to reductase susceptibility.
  • Target Selectivity : The dimethylbenzothiazole moiety may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites), unlike pyrazole or pyrrolidine-containing analogs.
  • Synthetic Accessibility : The nitrothiophene component requires careful handling under reducing conditions, contrasting with simpler thiophene derivatives .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (reflux)Prevents side reactions
Solvent ChoiceEthanol, DMF, DCMEnhances solubility
Reaction Time6–12 hoursEnsures completion

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperazine CH2_2 groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 454.12) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
  • HPLC : Monitors purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How can QSAR models optimize the biological activity of this compound?

Methodological Answer:

  • Data Collection : Compile IC50_{50} values against cancer cell lines (e.g., MCF-7, HEPG-2) and antimicrobial assays .
  • Descriptor Selection : Use molecular descriptors (e.g., logP, polar surface area) to correlate with activity .
  • Model Validation : Apply cross-validation (k-fold) and statistical metrics (R2^2 > 0.85).
  • Design Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the thiophene ring to enhance cytotoxicity .

Q. Example QSAR Insights :

SubstituentlogPIC50_{50} (μM)
-NO2_22.112.4
-CF3_32.88.9

Advanced: What strategies resolve contradictions in biological activity data across assay conditions?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ECACC-sourced MCF-7) and media (RPMI-1640 + 5% FBS) to minimize variability .
  • Dose-Response Curves : Perform 3+ replicates with controls (e.g., DMSO vehicle) to normalize results .
  • Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition vs. DNA intercalation) using SPR or Western blotting .

Case Study : Discrepancies in cytotoxicity between HA22T (IC50_{50} = 15 μM) and HEPG-2 (IC50_{50} = 25 μM) may arise from differential expression of drug transporters .

Advanced: What are the hypothesized mechanisms of action for this compound’s antimicrobial/anticancer effects?

Methodological Answer:

  • Antimicrobial : Disruption of bacterial membrane integrity via nitro group reduction, generating reactive oxygen species (ROS) .
  • Anticancer :
    • Topoisomerase Inhibition : Intercalation into DNA-topo I complexes, blocking replication .
    • PI3K/Akt Pathway Modulation : Downregulation of phosphorylated Akt (p-Akt) in MCF-7 cells .

Q. Supporting Data :

MechanismAssayKey Finding
DNA IntercalationEthidium bromide displacementΔTm = +8°C
PI3K InhibitionWestern blot (p-Akt)50% reduction at 10 μM

Methodological: How to design experiments assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Buffer Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and CYP450 interactions .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products with LC-MS .

Q. Key Stability Parameters :

ConditionDegradation Rate (%/24h)Major Degradant
PBS (pH 7.4)<5%Nitro-reduced analog
Liver microsomes35% (t1/2_{1/2} = 2.1 h)Demethylated product

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